molecular formula C19H22ClN3O B087295 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide CAS No. 1045-51-8

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide

Cat. No.: B087295
CAS No.: 1045-51-8
M. Wt: 343.8 g/mol
InChI Key: AEKOWUCMHAZKCM-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C19H22ClN3O It is characterized by a piperidine ring substituted with a benzyl group and a 4-chlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base like sodium hydride.

    Attachment of the 4-Chlorophenylamino Group: The final step involves the reaction of the intermediate with 4-chloroaniline under conditions that facilitate the formation of the amide bond, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 1-Benzyl-4-[(2-chlorophenyl)amino]piperidine-4-carboxamide
  • 1-Benzyl-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide
  • 1-Benzyl-4-[(4-bromophenyl)amino]piperidine-4-carboxamide

Comparison: Compared to its analogs, 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide may exhibit unique properties due to the presence of the 4-chlorophenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the chlorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Properties

IUPAC Name

1-benzyl-4-(4-chloroanilino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-16-6-8-17(9-7-16)22-19(18(21)24)10-12-23(13-11-19)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKOWUCMHAZKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)N)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146510
Record name 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide
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Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045-51-8
Record name 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide
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Record name 1-Benzyl-4-(4-chloroanilino)piperidine-4-carboxamide
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Record name 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide
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Record name 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide
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Record name 1-BENZYL-4-(4-CHLOROANILINO)PIPERIDINE-4-CARBOXAMIDE
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Synthesis routes and methods

Procedure details

To 1-Benzyl-4-(4-chloro-phenylamino)-piperidine-4-carbonitrile (1.97 g, 6.05 mmol) was added concentrated sulfuric acid (50 ml). The reaction stirred at room temperature as an orange homogeneous solution. After 24 hours the reaction was cooled to 0° C. and very slowly poured into concentrated ammonium hydroxide in ice. The precipitate was filtered and washed with water to give a white solid (202 mg, 71%).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
71%

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